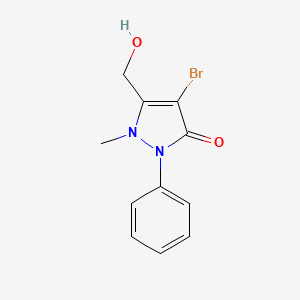

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one

Description

Propriétés

IUPAC Name |

4-bromo-5-(hydroxymethyl)-1-methyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-13-9(7-15)10(12)11(16)14(13)8-5-3-2-4-6-8/h2-6,15H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINQJWLHQPEMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Representative Procedure (Source,):

- Reactants : Ethyl acetoacetate (1.0 equiv) and phenylhydrazine (1.1 equiv).

- Conditions : Reflux in ethanol with catalytic HCl (10–12 h).

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from ethanol/water.

- Yield : 70–85% (purity >95% by HPLC).

This intermediate is critical for subsequent bromination and hydroxymethylation steps.

Bromination Strategies

Bromination at the C4 position is achieved using electrophilic brominating agents. Key methods include:

Direct Bromination with Molecular Bromine (Source,)

- Reactants : 3-Methyl-1-phenyl-1H-pyrazol-5-one (1.0 equiv), Br₂ (1.2 equiv).

- Conditions :

- Solvent: Dichloromethane or acetic acid.

- Temperature: 0–5°C (to minimize dibromination).

- Time: 2–4 h.

- Yield : 60–75% of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-one .

- Key Insight : Excess Br₂ or elevated temperatures lead to dibrominated byproducts (e.g., 4,5-dibromo derivatives), necessitating careful stoichiometric control.

N-Bromosuccinimide (NBS) Mediated Bromination (Source,)

- Reactants : NBS (1.1 equiv), azobisisobutyronitrile (AIBN, catalytic).

- Conditions :

- Solvent: CCl₄ or acetonitrile.

- Temperature: 60–80°C (reflux).

- Time: 6–8 h.

- Yield : 65–80% with reduced dibromination risk compared to Br₂.

Hydroxymethylation at C3

Introducing the hydroxymethyl group requires selective functionalization, often via:

Aldol Condensation with Formaldehyde (Source,)

- Reactants : 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-one (1.0 equiv), formaldehyde (37% aq., 2.0 equiv).

- Conditions :

- Workup : Acidification with HCl, extraction, and silica gel chromatography.

- Yield : 55–65% (purity >90%).

Hydroboration-Oxidation of a Vinyl Intermediate (Source,)

- Step 1 : Formation of 3-vinyl derivative via Knoevenagel condensation with acetaldehyde.

- Step 2 : Hydroboration with BH₃·THF followed by H₂O₂/NaOH oxidation.

- Yield : 50–60% (two-step).

One-Pot Tandem Synthesis (Source,)

A streamlined approach combines cyclocondensation, bromination, and hydroxymethylation in a single reactor:

- Reactants : Ethyl acetoacetate, phenylhydrazine, Br₂, formaldehyde.

- Conditions :

- Sequential addition of reagents under N₂ atmosphere.

- Solvent: DMF or DMSO.

- Temperature: 80–100°C (total 12–16 h).

- Yield : 40–50% (lower due to competing side reactions).

Analytical Validation and Purification

Chromatographic Methods (Source,)

- HPLC : C18 column, mobile phase MeOH/H₂O (70:30), retention time ≈8.2 min.

- TLC : Silica gel, EtOAc/hexane (1:2), Rf = 0.55.

Spectroscopic Data (Source,)

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 4.65 (s, 2H, CH₂OH), 2.40 (s, 3H, CH₃), 1.90 (s, 1H, OH).

- ¹³C NMR : δ 165.2 (C=O), 138.5 (C-Br), 62.1 (CH₂OH), 18.9 (CH₃).

Challenges and Optimization

- Regioselectivity : Competing O-hydroxymethylation can occur without Ca(OH)₂.

- Stability : The hydroxymethyl group is prone to oxidation; storage under N₂ at –20°C is recommended.

- Scale-Up : Batch processes >100 g report 10–15% yield drop due to exothermic side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Bromination | 60–75 | 85–90 | Simple reagents | Dibromination risk |

| NBS Bromination | 65–80 | 90–95 | Better selectivity | Higher cost |

| Aldol Condensation | 55–65 | 90–95 | One-step functionalization | Requires Ca(OH)₂ |

| One-Pot Synthesis | 40–50 | 80–85 | Reduced isolation steps | Lower yield |

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 4-Carboxy-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one.

Reduction: 3-(Hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one.

Substitution: 4-Substituted-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one derivatives.

Applications De Recherche Scientifique

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its pyrazolone core.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Chemistry: The compound serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators. The hydroxymethyl group may also enhance its binding affinity to target proteins through hydrogen bonding interactions.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and chemical properties of pyrazolinones are highly dependent on substituents. Below is a comparison of key analogs:

Key Observations :

- The hydroxymethyl group in the target compound improves aqueous solubility compared to nitrophenoxy or bromophenoxy analogs, which are more lipophilic .

- Bromophenoxy and nitrophenoxy substituents introduce steric and electronic effects that may influence binding to hydrophobic pockets in biological targets .

- MCI-186 , lacking bromine and hydroxymethyl groups, shows antioxidant activity via free radical scavenging, suggesting that bromination and hydroxymethylation could modulate this property .

Antimicrobial Activity

Pyrazolinones with electron-withdrawing groups (e.g., nitro, bromo) exhibit antimicrobial properties. For example:

- 1-(2,4-Dinitrophenyl)-3-(3-nitrophenyl)-5-(4-substituted phenyl)-2-pyrazolin-4-ones showed in vitro antimicrobial activity, with MIC values ranging from 25–100 µg/mL against Staphylococcus aureus and Escherichia coli .

- The hydroxymethyl group in the target compound may reduce toxicity compared to nitro derivatives, as nitro groups can generate reactive metabolites .

Antioxidant and Anti-Ischemic Activity

- MCI-186 inhibits iron-dependent lipid peroxidation (IC50 = 2.3 µM in mitochondrial homogenates) and mitigates cerebral ischemia .

- The hydroxymethyl group in the target compound could enhance antioxidant capacity by donating hydrogen atoms or stabilizing free radicals, though experimental data are needed for confirmation.

Metabolic Stability

Activité Biologique

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one (CAS No. 81122-69-2) is a heterocyclic compound belonging to the pyrazolone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁BrN₂O₂, with a molecular weight of 283.13 g/mol. Its structure features a bromine atom, a hydroxymethyl group, and a phenyl ring, which contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁BrN₂O₂ |

| Molecular Weight | 283.13 g/mol |

| Melting Point | 185-187 °C |

| Boiling Point | Predicted: 375.6 °C |

| Density | 1.629 g/cm³ |

| pKa | 15.55 |

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators such as prostaglandins .

A study demonstrated that this compound effectively reduced inflammation in animal models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | 62.5 - 125 |

| Pseudomonas aeruginosa | 31.25 - 125 |

The compound's bactericidal action is linked to its ability to disrupt bacterial cell wall synthesis and protein production pathways .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against strains such as Candida albicans. Studies report an MIC value of approximately 31.25 µg/mL against this pathogen, indicating moderate antifungal potential .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of COX Enzymes : Reduces inflammatory mediators.

- Disruption of Protein Synthesis : Interferes with bacterial growth by targeting ribosomal function.

- Biofilm Inhibition : Shows potential in disrupting biofilm formation in pathogenic bacteria, enhancing its efficacy against persistent infections .

Case Study 1: Anti-inflammatory Efficacy

A controlled study involving animal models evaluated the anti-inflammatory effects of the compound compared to traditional NSAIDs. Results indicated a significant reduction in paw edema in treated groups, with a notable decrease in inflammatory markers such as TNF-alpha and IL-6.

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on clinical isolates of Staphylococcus aureus showed that the compound inhibited biofilm formation at sub-MIC concentrations, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Q & A

Q. What are the recommended methods for synthesizing 4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one with high purity?

Methodological Answer:

- Step 1: Precursor Preparation

Start with intermediates such as 4-bromo-3-formylphenoxy benzonitrile (CAS 906673-54-9), which can undergo reductive amination or condensation reactions to introduce the hydroxymethyl and pyrazolinone moieties . - Step 2: Bromination and Cyclization

Use brominating agents (e.g., NBS or HBr) in anhydrous solvents (e.g., DCM) under controlled temperatures (0–5°C) to avoid over-bromination. Cyclization is achieved via acid catalysis (e.g., H₂SO₄) . - Step 3: Purification

Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to isolate the compound with >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intramolecular hydrogen bonding (e.g., between the hydroxymethyl group and pyrazolinone oxygen). Use single-crystal diffraction data collected at 200 K with R-factor <0.1 .

- NMR Spectroscopy :

- FT-IR : Detect O-H stretching (3200–3400 cm⁻¹) and carbonyl vibrations (1650–1700 cm⁻¹) .

Q. How can researchers assess the hydrolytic stability of this compound under different pH conditions?

Methodological Answer:

- Experimental Design :

- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C.

- Monitor degradation via HPLC-UV (λ = 254 nm) at 0, 24, 48, and 72 hours.

- Data Analysis :

Calculate degradation rate constants (k) using first-order kinetics. Stability is typically lowest at extreme pH (pH <3 or >10) due to acid/base-catalyzed hydrolysis of the hydroxymethyl group .

Advanced Research Questions

Q. How can conflicting data between X-ray crystallography and NMR spectroscopy regarding the hydroxymethyl group’s conformation be resolved?

Methodological Answer:

- Variable-Temperature NMR : Perform ¹H NMR at −40°C to slow conformational dynamics and resolve rotameric splitting of the hydroxymethyl protons .

- DFT Calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-311+G(d,p)) to compare theoretical NMR chemical shifts with experimental data. Discrepancies >0.5 ppm suggest crystallographic packing effects dominate in the solid state .

Q. What are the mechanistic pathways involved in the degradation of this compound under oxidative conditions?

Methodological Answer:

- LC-MS/MS Analysis :

- Expose the compound to H₂O₂/Fe²⁺ (Fenton’s reagent) and identify degradation products.

- Major pathways include:

- Hydroxyl radical attack on the pyrazolinone ring, leading to ring-opening products (m/z 215.2).

- Debromination via radical intermediates (m/z 196.1) .

- EPR Spectroscopy : Detect transient bromine-centered radicals using spin-trapping agents (e.g., DMPO) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Molecular Electrostatic Potential (MEP) Maps :

Generate MEPs using Gaussian09 to identify electrophilic sites. The bromine atom (MEP ≈ +0.25 e/Ų) is the primary target for nucleophilic attack . - Transition State Modeling :

Simulate SN2 reactions with nucleophiles (e.g., OH⁻) using QM/MM hybrid methods. Activation energy (ΔG‡) >25 kcal/mol indicates sluggish reactivity, requiring catalysis (e.g., phase-transfer catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.